(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
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Overview
Description
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its unique chemical structure, which allows it to interact with different molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves a multi-step process:
Alkylation: The initial step involves the alkylation of diethylamine with 3-chloro-2-hydroxypropyl dodecyl ether under basic conditions to form the intermediate compound.
Quaternization: The intermediate is then reacted with 2-(2-methyl-1-oxoallyl)oxyethyl chloride in the presence of a suitable solvent and catalyst to yield the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis protocols and as a component in buffer solutions.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties, which allow it to interact with lipid membranes and proteins. It can disrupt cell membranes, leading to cell lysis, and can also enhance the solubility of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane-bound proteins, and the pathways involved often relate to membrane disruption and solubilization.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
(3-(Dodecyloxy)-2-hydroxypropyl)diethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, which provides it with excellent surfactant properties and the ability to interact with a wide range of molecular targets.
Properties
CAS No. |
94086-81-4 |
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Molecular Formula |
C25H50ClNO4 |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
(3-dodecoxy-2-hydroxypropyl)-diethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H50NO4.ClH/c1-6-9-10-11-12-13-14-15-16-17-19-29-22-24(27)21-26(7-2,8-3)18-20-30-25(28)23(4)5;/h24,27H,4,6-22H2,1-3,5H3;1H/q+1;/p-1 |
InChI Key |
HALQYYLIBACXCS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOCC(C[N+](CC)(CC)CCOC(=O)C(=C)C)O.[Cl-] |
Origin of Product |
United States |
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